molecular formula C13H7FN4S2 B14943078 6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14943078
M. Wt: 302.4 g/mol
InChI Key: VZFPWFLYUWHQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system. These types of compounds are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with a suitable reagent to form the triazole-thiadiazole ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring.

    Substitution: The aromatic rings (phenyl and thienyl) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or hydrazines.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

Research has shown that similar compounds exhibit antimicrobial and antifungal activities, making them potential candidates for drug development.

Medicine

The compound may have potential anticancer properties, as similar structures have been found to inhibit the growth of cancer cells.

Industry

In the industrial sector, such compounds can be used as intermediates in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can interact with biological macromolecules, potentially inhibiting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(4-Methylphenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the 4-fluorophenyl group in 6-(4-FLUOROPHENYL)-3-(3-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer unique electronic properties, potentially enhancing its biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H7FN4S2

Molecular Weight

302.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H7FN4S2/c14-10-3-1-8(2-4-10)12-17-18-11(9-5-6-19-7-9)15-16-13(18)20-12/h1-7H

InChI Key

VZFPWFLYUWHQNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=NN=C3S2)C4=CSC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.